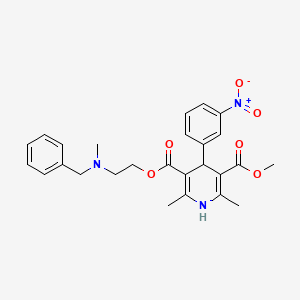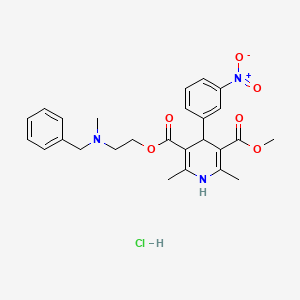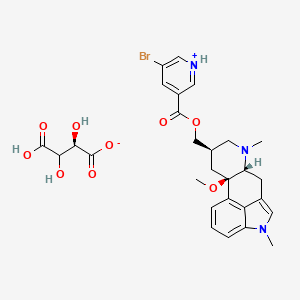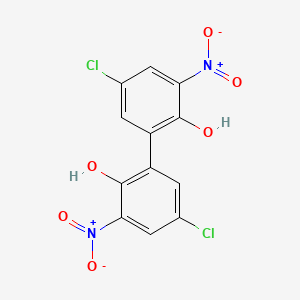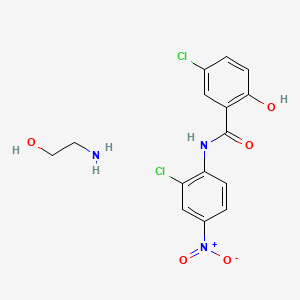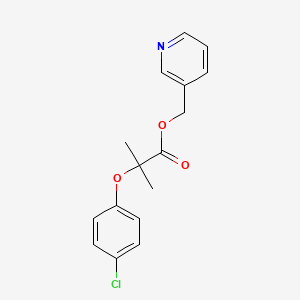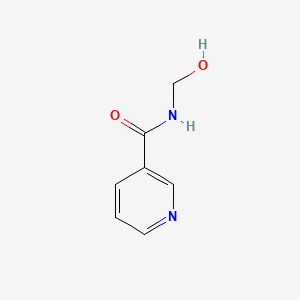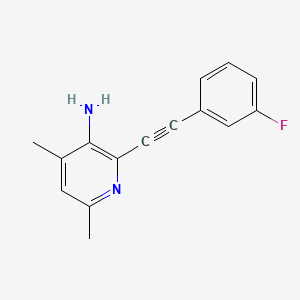
Raseglurant
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ADX-10059 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes:
Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the ethynyl group: This step involves the addition of the ethynyl group to the pyridine ring, often using reagents like acetylene derivatives.
Substitution reactions: The introduction of the fluorophenyl group and other substituents is carried out through substitution reactions, using appropriate halogenated precursors and catalysts
Industrial production methods for ADX-10059 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
ADX-10059 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The ethynyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and catalysts
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated precursors for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ADX-10059 has been extensively studied for its potential therapeutic applications:
Gastroesophageal Reflux Disease (GERD): ADX-10059 has shown promise in reducing acid exposure and symptoms in patients with GERD by modulating the mGlu5 receptor
Migraine: The compound has been investigated for its potential to alleviate migraine symptoms by targeting the mGlu5 receptor, which is involved in pain signaling pathways
Neuroscience Research: ADX-10059 is used in research to study the role of mGlu5 receptors in various neurological conditions, including anxiety and depression.
Pharmacological Studies: The compound serves as a tool in pharmacological studies to understand the mechanisms of allosteric modulation and receptor signaling.
Wirkmechanismus
ADX-10059 exerts its effects by acting as a negative allosteric modulator of the mGlu5 receptor. This means that it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s activity. The mGlu5 receptor is a G protein-coupled receptor involved in glutamate signaling in the central nervous system. By modulating this receptor, ADX-10059 can influence various physiological processes, including pain perception and gastrointestinal function .
Vergleich Mit ähnlichen Verbindungen
ADX-10059 is similar to other negative allosteric modulators of the mGlu5 receptor, such as:
MPEP (2-methyl-6-(phenylethynyl)pyridine): Another well-known mGlu5 receptor modulator with similar pharmacological properties.
Fenobam: A compound with anxiolytic properties that also targets the mGlu5 receptor.
Raseglurant: Another negative allosteric modulator of the mGlu5 receptor with potential therapeutic applications.
What sets ADX-10059 apart is its specific chemical structure, which provides unique binding properties and pharmacokinetic profiles, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
| ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety. | |
CAS-Nummer |
757950-09-7 |
Molekularformel |
C15H13FN2 |
Molekulargewicht |
240.27 g/mol |
IUPAC-Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3 |
InChI-Schlüssel |
MEDCLNYIYBERKO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |
Kanonische SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
757950-09-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Raseglurant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



